4,4,4-Trifluorobutane-1,2-diol 4,4,4-Trifluorobutane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 2106-73-2
VCID: VC4388982
InChI: InChI=1S/C4H7F3O2/c5-4(6,7)1-3(9)2-8/h3,8-9H,1-2H2
SMILES: C(C(CO)O)C(F)(F)F
Molecular Formula: C4H7F3O2
Molecular Weight: 144.093

4,4,4-Trifluorobutane-1,2-diol

CAS No.: 2106-73-2

Cat. No.: VC4388982

Molecular Formula: C4H7F3O2

Molecular Weight: 144.093

* For research use only. Not for human or veterinary use.

4,4,4-Trifluorobutane-1,2-diol - 2106-73-2

Specification

CAS No. 2106-73-2
Molecular Formula C4H7F3O2
Molecular Weight 144.093
IUPAC Name 4,4,4-trifluorobutane-1,2-diol
Standard InChI InChI=1S/C4H7F3O2/c5-4(6,7)1-3(9)2-8/h3,8-9H,1-2H2
Standard InChI Key PUJVEZNNSKLBOA-UHFFFAOYSA-N
SMILES C(C(CO)O)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 4,4,4-trifluorobutane-1,2-diol, reflects its substitution pattern:

  • Hydroxyl groups at C1 and C2 enable hydrogen bonding and participation in condensation or oxidation reactions.

  • Trifluoromethyl group at C4 introduces steric bulk and electron-withdrawing effects, stabilizing intermediates in synthetic pathways .

The molecular formula (C₄H₇F₃O₂) corresponds to a molar mass of 144.09 g/mol. Its SMILES notation, C(C(CO)O)C(F)(F)F, and InChIKey (PUJVEZNNSKLBOA-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Table 1: Key Structural and Spectral Data

PropertyValue/DescriptionSource
Molecular FormulaC₄H₇F₃O₂
Molar Mass144.09 g/mol
SMILESC(C(CO)O)C(F)(F)F
InChIKeyPUJVEZNNSKLBOA-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)131.8 ([M+H]⁺), 125.2 ([M-H]⁻)

Spectroscopic Features

Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural elucidation:

  • ¹H NMR: Signals for hydroxyl protons (δ 1.5–2.5 ppm) and methylene groups adjacent to fluorine (δ 3.0–4.0 ppm).

  • ¹⁹F NMR: A singlet near δ -70 ppm confirms the trifluoromethyl group .

  • MS (EI): Fragmentation patterns show peaks at m/z 145 ([M+H]⁺) and 143 ([M-H]⁻) .

Synthesis and Industrial Production

Synthetic Routes

While direct methods for 4,4,4-trifluorobutane-1,2-diol are scarce, analogous fluorinated diols provide insights:

Hydration of Fluorinated Alkenes

Patent WO2006043946A1 describes the production of 4,4,4-trifluorobutane-2-one via dehydrofluorination of 1,1,1,3,3-pentafluorobutane, followed by acid-catalyzed hydration . Adapting this approach, the diol could form via further reduction or hydroxylation:

CF₃CH₂CF₂CH₃BaseCF₃CH=CFCH₃H₃O⁺, H₂OCF₃C(OH)CH₂CH₃NaBH₄CF₃CH(OH)CH₂CH₂OH\text{CF₃CH₂CF₂CH₃} \xrightarrow{\text{Base}} \text{CF₃CH=CFCH₃} \xrightarrow{\text{H₃O⁺, H₂O}} \text{CF₃C(OH)CH₂CH₃} \xrightarrow{\text{NaBH₄}} \text{CF₃CH(OH)CH₂CH₂OH}

Organocatalytic Asymmetric Synthesis

L-Prolinamide-catalyzed aldol reactions of trifluoroacetaldehyde hemiacetals with aldehydes yield enantiomerically enriched 1,3-diols . Modifying this strategy to favor 1,2-diol formation remains an area of exploration.

Industrial Scalability

Current production is limited to research-scale quantities (e.g., 100 mg from Sigma-Aldrich at $444.60) . Barriers include:

  • Purification Challenges: Separation from regioisomers requires advanced chromatography .

  • Corrosive Byproducts: HF generation during synthesis demands HF-resistant reactors (e.g., Monel alloy) .

Chemical Reactivity and Applications

Reactivity Profile

  • Oxidation: Hydroxyl groups oxidize to ketones or carboxylic acids, useful in synthesizing fluorinated intermediates.

  • Esterification: Reacts with acyl chlorides to form esters, enhancing lipophilicity for drug delivery systems.

  • Coordination Chemistry: Acts as a bidentate ligand for lanthanides, enabling chiral sensing applications .

Pharmaceutical Applications

Though direct studies are lacking, structural analogs demonstrate:

  • Antiplasmodial Activity: Fluorinated quinoxaline di-N-oxides inhibit Plasmodium falciparum .

  • Enzyme Inhibition: Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets .

ApplicationMechanismReference
Antimalarial AgentsDisruption of parasite redox homeostasis
Chiral CatalystsLanthanide complexation for asymmetric synthesis
Polymer AdditivesEnhancing thermal stability via H-bonding
Hazard ClassCategoryPrecautionary Measures
FlammabilityCategory 4Avoid open flames
Skin IrritationCategory 2Wear nitrile gloves
Eye DamageCategory 2AUse safety goggles
Respiratory IrritationCategory 3Use fume hoods

Future Directions and Challenges

  • Stereoselective Synthesis: Developing catalysts for enantiopure 1,2-diol production.

  • Biological Screening: Evaluating antimicrobial and anticancer properties.

  • Green Chemistry: Solvent-free or aqueous-phase synthesis to reduce waste .

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